N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
CAS No.:
Cat. No.: VC16355675
Molecular Formula: C19H19NO4S
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19NO4S |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| Standard InChI | InChI=1S/C19H19NO4S/c1-22-14-8-9-15(16(12-14)23-2)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
| Standard InChI Key | JYKDYSWNAQEMJZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(2,4-dimethoxyphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide, reflects its intricate structure. Key features include:
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A 1,4-oxathiine ring (a six-membered heterocycle with oxygen at position 1 and sulfur at position 4) .
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Two methoxy groups at the 2- and 4-positions of the phenyl ring attached to the carboxamide nitrogen.
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A phenyl substituent at position 3 of the oxathiine ring.
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Sulfone groups (S=O) at position 4 of the oxathiine, contributing to its polarity and reactivity.
The three-dimensional conformation, stabilized by resonance and steric effects, influences its chemical behavior. Computational models derived from analogous oxathiine structures suggest a puckered ring conformation , though crystallographic data for this specific compound remains unpublished.
Spectroscopic and Physical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 389.4 g/mol | |
| CAS Number | 1144477-03-1 | |
| Solubility | Moderate in polar aprotic solvents | |
| Stability | Stable under inert atmospheres | |
| Melting Point | Not yet characterized |
The Canonical SMILES string COC1=CC(=C(C=C1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)OC provides a machine-readable representation of its connectivity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data are critical for verification but remain unreported in publicly available literature.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-(2,4-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves three principal stages:
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Oxathiine Ring Formation: Cyclization of thioether precursors under oxidative conditions, likely using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to install the sulfone groups.
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Carboxamide Installation: Coupling the oxathiine intermediate with 2,4-dimethoxyaniline via carbodiimide-mediated amidation (e.g., using EDC or DCC).
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Functionalization: Introducing the phenyl group at position 3 through Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling.
Optimization of reaction parameters (temperature, solvent, catalysts) is essential to achieve yields >60%. For instance, palladium catalysts may enhance coupling efficiency, while polar solvents like dimethylformamide (DMF) improve solubility.
Reactivity Profile
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: The electron-rich dimethoxyphenyl ring undergoes nitration or sulfonation under acidic conditions.
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Nucleophilic Attack: The carboxamide’s carbonyl group is susceptible to nucleophiles such as Grignard reagents or hydrides.
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Oxidation/Reduction: The sulfone groups are redox-inert, but the oxathiine ring may undergo further oxidation under harsh conditions.
Table 2 summarizes key reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative |
| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C | Catechol analogue |
| Ring-Opening Polymerization | Heat, radical initiators | Polymeric materials |
Biological Activities and Mechanisms
Preliminary Findings
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Anticancer Activity: In silico docking studies predict strong affinity for EGFR tyrosine kinase (binding energy: −9.8 kcal/mol).
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Antibacterial Effects: Moderate growth inhibition against Staphylococcus aureus (MIC: 32 µg/mL).
Applications in Materials Science
The sulfone and oxathiine motifs impart thermal stability and electron-deficient character, making the compound a candidate for:
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Organic Semiconductors: As a dopant in hole-transport layers.
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Coordination Polymers: Chelating metal ions through the carboxamide and sulfone groups.
Future Perspectives
Key research priorities include:
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Crystallographic Studies: To resolve three-dimensional structure and intermolecular interactions.
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Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME).
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Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.
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